molecular formula C6H6ClN3O B2863593 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one CAS No. 1421433-87-5

7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one

Cat. No. B2863593
Key on ui cas rn: 1421433-87-5
M. Wt: 171.58
InChI Key: TWFJFNDXCRKLBS-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

To a mixture of N-(2-bromoethyl)-2,6-dichloropyrimidin-4-amine (10 g, 18 mmol) in 1,4-dioxane (30 mL) and water (30.0 mL) was added K2CO3 (4.85 g, 35.1 mmol). The reaction mixture was stirred at 70° C. for 4 h, and then directly used into next step without further purification.
Name
N-(2-bromoethyl)-2,6-dichloropyrimidin-4-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7](Cl)[N:6]=1.C([O-])([O-])=[O:14].[K+].[K+]>O1CCOCC1.O>[Cl:11][C:9]1[CH:10]=[C:5]2[NH:4][CH2:3][CH2:2][N:6]2[C:7](=[O:14])[N:8]=1 |f:1.2.3|

Inputs

Step One
Name
N-(2-bromoethyl)-2,6-dichloropyrimidin-4-amine
Quantity
10 g
Type
reactant
Smiles
BrCCNC1=NC(=NC(=C1)Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
directly used into next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C2N(C(N1)=O)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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